molecular formula C19H21FN2O3 B503017 (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 545429-68-3

(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B503017
CAS No.: 545429-68-3
M. Wt: 344.4g/mol
InChI Key: BVPQZEGXIAKUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and biochemical research. Its structure incorporates two key pharmacophoric elements: a 3,4-dimethoxyphenyl group and a 2-fluorophenyl-substituted piperazine, linked by a methanone bridge. This architecture is commonly investigated for its potential to interact with central nervous system targets . The 4-fluorophenyl moiety is a recurrent chemical feature in scaffolds with potent inhibitory efficacy against various biological targets . Meanwhile, the piperazine ring is a privileged structure in neuropsychopharmacology, known to contribute to pharmacokinetic properties and binding affinity . The specific biological profile of this compound is a subject of ongoing research. Compounds with similar structural motifs are frequently explored as precursors or building blocks in the design of tyrosine inhibitors , antimicrobial agents , and ligands for various neurotransmitter receptors. Researchers value this compound for its potential application in developing novel therapeutic agents and as a tool compound for probing biological mechanisms. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-24-17-8-7-14(13-18(17)25-2)19(23)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPQZEGXIAKUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Ethyl acetate or dichloromethane (DCM) are preferred due to their inertness and ability to dissolve both reactants.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction, driving completion.

  • Temperature : The reaction is conducted at 0–5°C under ice cooling to minimize side reactions, followed by gradual warming to room temperature.

Example Procedure :
A solution of 3,4-dimethoxybenzoyl chloride (2.2 g, 0.011 mol) in ethyl acetate is added dropwise to 4-(2-fluorophenyl)piperazine (1.9 g, 0.01 mol) and TEA (1.52 mL, 0.011 mol) in DCM. After stirring for 4 hr, the mixture is washed with water, dried over Na₂SO₄, and concentrated. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield and Optimization

  • Yield : 68–75% after purification.

  • Key Challenge : Competing N-acylation at both piperazine nitrogen atoms. Excess acyl chloride (1.1–1.2 eq) and controlled temperature mitigate this issue.

Buchwald-Hartwig Amination for Piperazine Intermediate Synthesis

For cases where 4-(2-fluorophenyl)piperazine is unavailable, the piperazine core can be constructed via Buchwald-Hartwig amination. This method, validated in related piperazine syntheses, couples 1,2-dibromoethane with 2-fluoroaniline derivatives.

Catalytic System

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos as a ligand.

  • Base : Cs₂CO₃ or K₃PO₄ in toluene at 110°C.

Reaction Scheme :

1,2-Dibromoethane+2 eq 2-fluoroanilinePd(OAc)2,Xantphos4-(2-Fluorophenyl)piperazine+2HBr\text{1,2-Dibromoethane} + 2 \text{ eq 2-fluoroaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(2-Fluorophenyl)piperazine} + 2 \text{HBr}

Advantages and Limitations

  • Advantage : High regioselectivity for the 4-arylpiperazine product.

  • Limitation : Requires stringent anhydrous conditions and inert atmosphere.

Multi-Step Synthesis from Aniline Precursors

A modular approach constructs the methanone scaffold sequentially, as demonstrated in thiazole and quinoline syntheses.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Intermediate

  • Method : Friedel-Crafts acylation of 1,2-dimethoxybenzene with chloroacetyl chloride in AlCl₃.

  • Conditions : 0°C to room temperature, 2 hr, yielding 85% 3,4-dimethoxybenzoyl chloride.

Step 2: Piperazine Functionalization

The preformed 3,4-dimethoxybenzoyl chloride is reacted with 4-(2-fluorophenyl)piperazine (from Method 2) under conditions described in Section 1.1.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Key Advantage Key Limitation
Acylation (Section 1)68–75%4–6 hrSimplicity, high scalabilityRequires preformed piperazine
Buchwald-Hartwig (Section 2)55–60%12–24 hrBuilds piperazine core de novoCostly catalysts, sensitive conditions
Multi-Step (Section 3)50–60%18–30 hrFlexibility in intermediate modificationLow overall yield due to step penalties

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) resolves unreacted acyl chloride and diacylated byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 4H, Ar-H), 6.85 (s, 1H, Ar-H), 6.70 (d, J = 8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.60–3.20 (m, 8H, piperazine-H).

  • MS (ESI+) : m/z 401.2 [M+H]⁺, consistent with molecular formula C₂₀H₂₁FN₂O₃.

Industrial-Scale Considerations

Adapting laboratory procedures for bulk synthesis requires:

  • Solvent Recovery : Toluene and DCM are distilled and reused to reduce costs.

  • Catalyst Recycling : Pd catalysts are recovered via filtration over Celite® and reused up to three times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, and ion channels in biological systems.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with modifications in the aryl or piperazine moieties. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Compound Name Key Structural Differences Molecular Weight logP Solubility (mg/mL) Reference
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone Reference compound 342.4 3.45 <0.1 (aqueous)
4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) 3-Chlorophenyl vs. 3,4-dimethoxyphenyl 318.78 3.46 <0.1 (aqueous)
(4-Chloro-3-nitrophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone 4-Chloro-3-nitrophenyl vs. 3,4-dimethoxyphenyl 363.8 3.89 <0.1 (aqueous)
(3,4-Dimethoxyphenyl)(4-((4-methylbenzyl)piperazin-1-yl)methanone 4-Methylbenzyl vs. 2-fluorophenyl on piperazine 380.5 3.72 0.5 (DMSO)
(3,4-Dimethoxyphenyl)(4-(4-chlorophenylsulfonyl)piperazin-1-yl)methanone Sulfonyl group vs. fluorophenyl on piperazine 419.9 2.98 1.2 (DMSO)

Key Observations:

  • Lipophilicity (logP): The 3,4-dimethoxyphenyl group increases logP compared to analogs with halogenated aryl groups (e.g., Y030-1351: logP = 3.46 vs. reference compound: 3.45). However, sulfonyl-containing derivatives (e.g., ) exhibit reduced logP due to polarity.
  • Solubility: Aqueous solubility is generally poor (<0.1 mg/mL) for fluorophenyl- or chlorophenyl-substituted analogs. Solubility improves in polar aprotic solvents like DMSO, particularly for sulfonyl derivatives .

Biological Activity

(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, also known by its CAS number 939241-92-6, is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a 3,4-dimethoxyphenyl group and a 2-fluorophenyl group linked via a piperazine ring through a methanone functional group. Its molecular formula is C27H32FN3O4C_{27}H_{32}FN_3O_4 with a molecular weight of 481.6 g/mol .

PropertyValue
Molecular FormulaC27H32FN3O4
Molecular Weight481.6 g/mol
CAS Number939241-92-6

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The presence of both methoxy and fluorine substituents may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that analogues with similar structural motifs can inhibit the proliferation of various cancer cell lines. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, are critical in assessing the efficacy of these compounds.

CompoundCell LineIC50 (µM)
Compound AHT29<10
Compound BJurkat<5
This compoundMCF7TBD

Note: TBD indicates that specific IC50 values for this compound are still under investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups like methoxy enhances antimicrobial efficacy.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that piperazine derivatives showed significant cytotoxic effects against cancer cell lines such as HeLa and A549. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial activity of various piperazine derivatives, finding that those with halogenated aromatic rings displayed enhanced antibacterial properties compared to their non-halogenated counterparts .
  • Neuropharmacological Studies :
    • Research focusing on neuropharmacological applications indicated that similar compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits for disorders such as anxiety and depression .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and methoxy signals (δ 3.8–4.0 ppm). Fluorine substituents cause deshielding in adjacent protons .
  • Elemental analysis : Validates molecular formula (e.g., C₁₉H₂₀F₃N₂O₂) with <0.5% deviation between calculated and observed values .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 367.15) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in NMR data for structurally similar analogs?

Methodological Answer :
Discrepancies often arise from:

  • Conformational flexibility : Piperazine rings adopt chair or boat conformations, altering coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .
  • Solvent effects : Deuterated DMSO vs. CDCl₃ shifts methoxy proton signals by 0.1–0.3 ppm .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., for bromophenyl analogs) resolves ambiguities in substituent orientation .

Basic: What are the primary pharmacological targets of fluorophenyl-piperazine methanones?

Methodological Answer :
These compounds often target:

  • Serotonin (5-HT) receptors : The fluorophenyl group mimics endogenous ligands, enabling binding to 5-HT₁A/₂A subtypes .
  • Dopamine D₂/D₃ receptors : Piperazine acts as a flexible spacer for receptor docking .
  • Enzyme inhibition : Structural analogs inhibit kinases (e.g., Pfmrk) via hydrophobic interactions with the methanone group .

Advanced: How can structure-activity relationship (SAR) studies be designed for fluorophenyl derivatives?

Q. Methodological Answer :

  • Substituent variation : Synthesize analogs with halogens (-F, -Cl), alkyl groups (-CH₃), or electron-withdrawing substituents (-NO₂) to assess steric/electronic effects on binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with piperazine nitrogen) .
  • In vitro assays : Measure IC₅₀ values against isolated receptors (e.g., 5-HT₁A) using radioligand displacement assays .

Advanced: What strategies mitigate cytotoxicity in cell-based assays for piperazine methanones?

Q. Methodological Answer :

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to reduce nonspecific interactions .
  • Lipophilicity adjustment : Replace methoxy groups with polar hydroxyls (-OH) to enhance solubility and reduce membrane disruption .
  • Dose-response profiling : Use MTT assays to determine LD₅₀ values and optimize concentrations below cytotoxic thresholds .

Basic: How are purity and stability assessed during storage?

Q. Methodological Answer :

  • HPLC : Monitor degradation products (e.g., hydrolyzed methanones) using C18 columns (acetonitrile/water gradient) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >150°C for crystalline analogs) .
  • Storage : Keep under argon at –20°C in amber vials to prevent oxidation of the fluorophenyl group .

Advanced: How do computational models enhance understanding of fluorophenyl-piperazine interactions?

Q. Methodological Answer :

  • Molecular dynamics (MD) simulations : Predict binding modes to receptors over 100-ns trajectories, analyzing RMSD/RMSF values for stability .
  • QSAR modeling : Correlate substituent Hammett constants (σ) with bioactivity to prioritize synthetic targets .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .

Advanced: What experimental controls are critical for in vitro receptor binding assays?

Q. Methodological Answer :

  • Negative controls : Use unlabeled ligands (e.g., ketanserin for 5-HT₂A) to validate displacement specificity .
  • Radioligand stability : Confirm [³H]-ligand integrity via TLC or scintillation counting after incubation .
  • Membrane preparation : Isolate receptors from transfected HEK293 cells to ensure consistency in Kd calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.